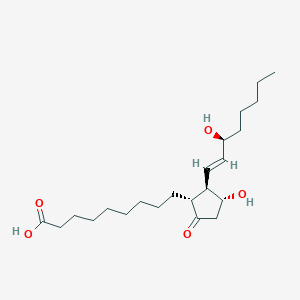

9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid

Übersicht

Beschreibung

9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid (9-oxo-DHP) is a natural product derived from the pyrolysis of a variety of plant oils, most notably linseed oil. It is a potent inhibitor of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 9-oxo-DHP has been studied extensively in the laboratory setting and has been shown to possess a variety of biological activities, including anti-inflammatory, anti-carcinogenic, and anti-angiogenic effects.

Wissenschaftliche Forschungsanwendungen

Role in Mammalian Reproductive Tissues

Research into prostaglandins within mammalian testis has revealed the presence of similar compounds that play a crucial role in reproductive physiology. A study by Carpenter (1974) identified prostaglandins E1, E2, and F1 in rat testicular tissue, highlighting the essential functions of these compounds in mammalian reproductive organs. These findings suggest the importance of prostaglandins, akin to the 9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid, in reproductive biology and potentially in fertility treatments or contraceptive technologies (Carpenter, 1974).

Synthetic Pathways and Stress Response in Plants

The synthesis of complex prostaglandin-like compounds, including structures similar to the 9-oxo-11R,15S-dihydroxy variant, has been achieved from linolenic acid, indicating potential applications in studying plant stress responses or developing new bioactive compounds. Koch, Hoskovec, and Boland (2002) demonstrated the regioselective functionalization of linolenic acid to produce configurationally pure ketotrienoic acids, showcasing synthetic pathways that might mimic natural stress responses or defense mechanisms in plants (Koch et al., 2002).

Marine Organism Metabolites

In marine biology, the identification of prostaglandins within the gorgonian Plexaura homomalla emphasizes the diverse biological activities and ecological roles of these compounds in marine ecosystems. Light and Samuelsson (1972) identified various prostaglandin derivatives, including ones similar to 9-oxo-11R,15S-dihydroxy variants, suggesting their involvement in coral physiology, potentially affecting coral health, reproduction, or defense mechanisms (Light & Samuelsson, 1972).

Prostaglandin Synthesis Mechanisms

The enzymatic pathways leading to prostaglandin synthesis, including the formation of compounds closely related to the 9-oxo-11R,15S-dihydroxy variant, have been elucidated in detail. Research by Hecker et al. (1987) on thromboxane synthase's role in catalyzing hydroxylations of prostaglandin H2 analogs provides insights into the complex mechanisms of prostaglandin biosynthesis, potentially guiding the development of therapeutic agents targeting these pathways (Hecker et al., 1987).

Wirkmechanismus

Target of Action

It is known that prostaglandins, in general, interact with specific prostaglandin receptors, which are part of the g protein-coupled receptor (gpcr) family . These receptors play a crucial role in various physiological processes.

Mode of Action

Prostaglandins typically exert their effects by binding to their specific receptors, triggering a cascade of intracellular events .

Biochemical Pathways

1a,1b-dihomo-PGE1 is produced from the COX metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This metabolite has been recovered from incubations of whole sheep seminal vesicles

Result of Action

It is known that prostaglandins, in general, can have diverse effects, including the modulation of inflammation, vasodilation, and platelet aggregation .

Biochemische Analyse

Biochemical Properties

The biochemical reactions involving 1a,1b-dihomo-PGE1 are primarily mediated by the cyclooxygenase (COX) metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This interaction with COX enzymes leads to the production of 1a,1b-dihomo-PGE1 .

Cellular Effects

In ex vivo preparations of rat aorta and rat platelet-rich plasma (PRP), 1a,1b-dihomo-PGE1 was found to be much less active than PGE1 itself . This suggests that 1a,1b-dihomo-PGE1 may have a different impact on cell signaling pathways, gene expression, and cellular metabolism compared to PGE1.

Molecular Mechanism

It is known that its effects are mediated through its interactions with COX enzymes . These interactions may lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Metabolic Pathways

1a,1b-dihomo-PGE1 is involved in the COX metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This metabolic pathway may involve interactions with various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17-,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDDELUTDBQEMT-QZCLESEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347931 | |

| Record name | 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23452-98-4 | |

| Record name | 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

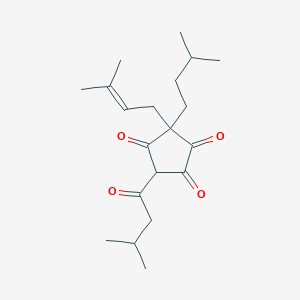

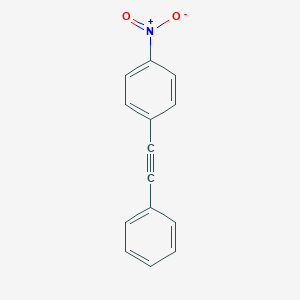

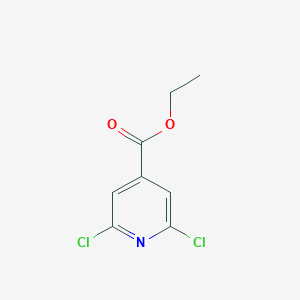

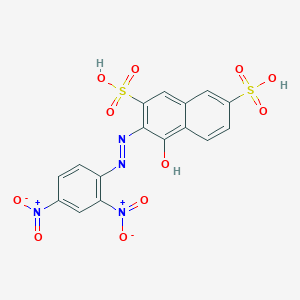

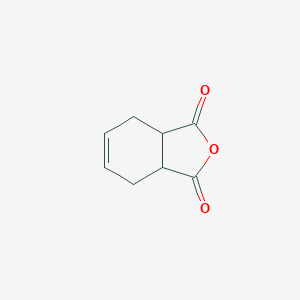

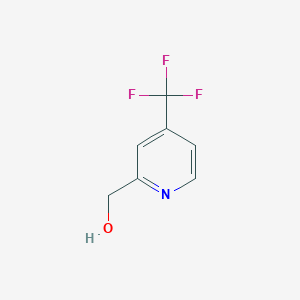

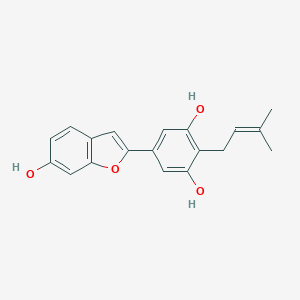

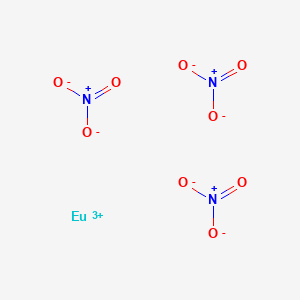

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

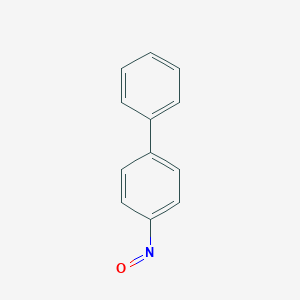

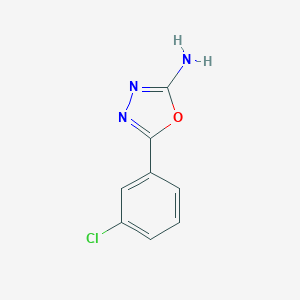

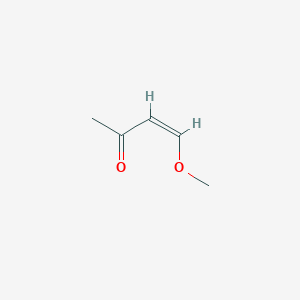

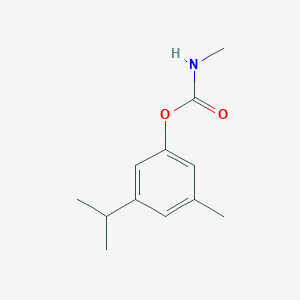

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.